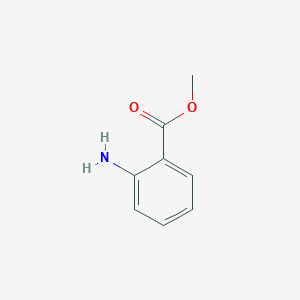![molecular formula C13H22O6 B042776 [2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-malonic Acid Diethyl Ester CAS No. 7796-23-8](/img/structure/B42776.png)
[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-malonic Acid Diethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate is an organic compound with a complex structure that includes a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate typically involves the reaction of diethyl malonate with 2-(2-methyl-1,3-dioxolan-2-yl)ethanol under acidic or basic conditions. The reaction proceeds through esterification, where the hydroxyl group of the alcohol reacts with the carboxyl group of the diethyl malonate, forming the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反応の分析
Types of Reactions
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate involves its interaction with specific molecular targets and pathways. The dioxolane ring can participate in various chemical reactions, influencing the compound’s reactivity and stability. The ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can further interact with biological molecules.
類似化合物との比較
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Similar structure but different functional groups.
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: Contains a dioxolane ring but with different substituents.
2-Ethyl-2-methyl-1,3-dioxolane: Similar dioxolane ring but different alkyl groups.
Uniqueness
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate is unique due to its combination of ester and dioxolane functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
7796-23-8 |
|---|---|
分子式 |
C13H22O6 |
分子量 |
274.31 g/mol |
IUPAC名 |
diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate |
InChI |
InChI=1S/C13H22O6/c1-4-16-11(14)10(12(15)17-5-2)6-7-13(3)18-8-9-19-13/h10H,4-9H2,1-3H3 |
InChIキー |
ZPTUSGWCRVFLQP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCC1(OCCO1)C)C(=O)OCC |
正規SMILES |
CCOC(=O)C(CCC1(OCCO1)C)C(=O)OCC |
同義語 |
[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-diethyl Ester; 2-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-propanedioic Acid 1,3-Diethyl Ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


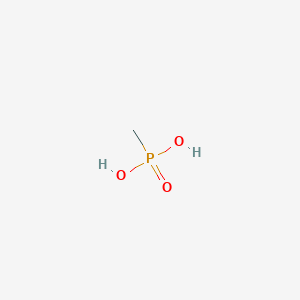
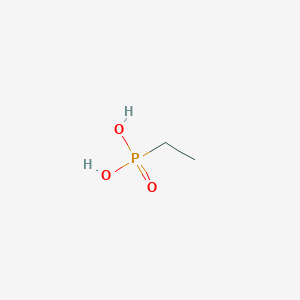

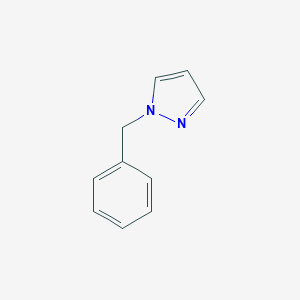
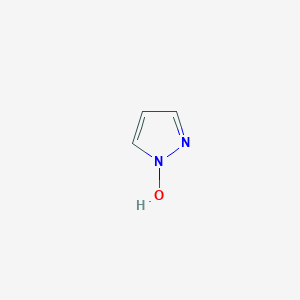

![[(2R)-2-hexadecanoyloxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B42706.png)
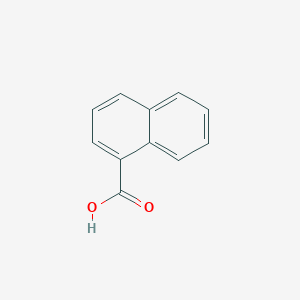
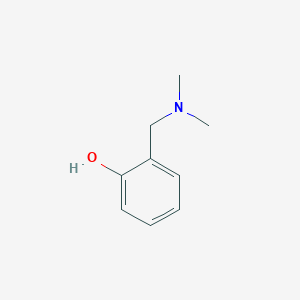
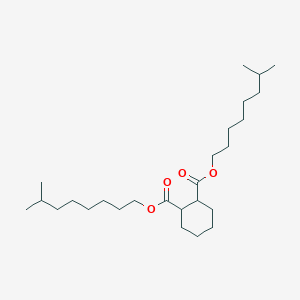
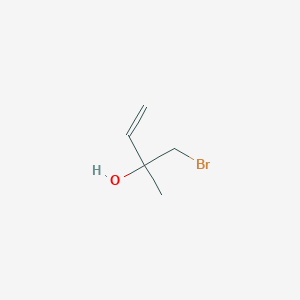
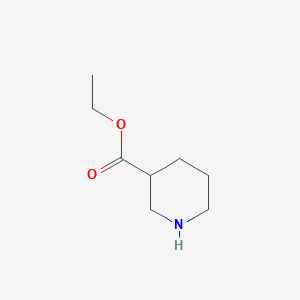
![Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B42734.png)
